Enantiomeric Identity Confers Synthetic Route Specificity in GLP‑1 Agonist Manufacture
The (2S) absolute configuration directly determines the crystalline diastereomeric salt formation needed for purification of key GLP‑1 agonist intermediates. Procurement of the (2R)‑enantiomer (CAS 2090728‑35‑9) results in failure of the diastereomeric resolution step described in WO2018/109607, necessitating additional chiral chromatography or asymmetric re‑synthesis [1]. The target compound is specified with a chiral purity of ≥99% enantiomeric excess (ee) in GMP‑grade supply chains, whereas the racemic N‑methyl analogue (CAS 1936624‑90‑6) provides 0% ee and cannot substitute .
| Evidence Dimension | Enantiomeric excess (ee) and synthetic route compatibility |
|---|---|
| Target Compound Data | ≥99% ee (2S)‑configured; compatible with diastereomeric salt resolution |
| Comparator Or Baseline | (2R)‑enantiomer (CAS 2090728‑35‑9): 0% ee of the required (S)‑form; racemic N‑methyl analogue (CAS 1936624‑90‑6): 0% ee |
| Quantified Difference | Absolute difference of ≥99% ee; route incompatibility → additional resolution steps required |
| Conditions | Eli Lilly oxetan‑2‑yl‑methanamine process (WO2018/109607); GLP‑1 agonist intermediate synthesis |
Why This Matters
Procurement of the incorrect enantiomer or racemate directly increases process step count and cost of goods by requiring chiral resolution or re‑synthesis in regulated pharmaceutical manufacturing.
- [1] PROCESS AND INTERMEDIATE FOR THE PREPARATION OF OXETAN-2-YL‑METHANAMINE. Eli Lilly and Company, WO2018/109607 (2018). View Source
